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Chloromethyl 2-methoxyacetate

Cat. No.: B13194426
M. Wt: 138.55 g/mol
InChI Key: YXUTZZZEPDCLPW-UHFFFAOYSA-N
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Description

Significance of Chloromethyl Esters in Synthetic Methodologies

Chloromethyl esters are a well-established class of compounds recognized for their utility as reactive and versatile intermediates. A primary application is in the field of medicinal chemistry, particularly in the design of prodrugs. researchgate.netfrontiersin.orggoogle.com Prodrugs are inactive precursors of pharmaceutical agents that are converted into the active drug within the body. Masking a polar functional group, such as a carboxylic acid, with a chloromethyl ester can improve a drug's physicochemical properties, such as its ability to cross biological membranes. google.com

These esters function as effective electrophiles. The chloromethyl group is susceptible to nucleophilic substitution (SN2) reactions, allowing for the covalent linkage of the ester to a drug molecule containing a suitable nucleophile, such as a carboxylic acid or a sulfonamide. researchgate.net For example, N-blocked amino acid and dipeptide chloromethyl esters have been shown to react efficiently with the carboxylic acid of aspirin (B1665792) and the sulfonamido group of the antimalarial sulfamethazine (B1682506) to create the corresponding prodrugs. researchgate.net

Furthermore, chloromethyl esters are stable and storable precursors, making them convenient reagents in multi-step syntheses. tandfonline.com Their reactivity can be further tuned; for instance, the chlorine can be exchanged for iodine via a Finkelstein reaction to create a more reactive iodomethyl ester, which is a common strategy employed in the synthesis of complex pharmaceutical compounds.

The Role of α-Alkoxy Esters in Organic Transformations

The α-alkoxy ester motif is a structural feature present in numerous biologically active compounds and natural products, making it a valuable target for synthetic chemists. researchgate.net Molecules containing this functional group are also useful building blocks for more complex structures. Recent advancements have focused on developing novel and efficient methods for their synthesis. One innovative, catalyst-free approach involves a visible-light-induced O-H insertion reaction of diazo compounds, which can produce α-alkoxy esters in high yields.

Beyond their presence in target molecules, α-alkoxy esters are key participants in sophisticated organic reactions that allow for precise control over molecular architecture. A prominent example is the Ireland-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction used to construct sterically congested molecules with high levels of stereocontrol. acs.orgacs.orgnih.gov Systematic investigations have shown that the stereochemical outcome of the rearrangement of α-alkoxy esters can be directed by the choice of reaction conditions, such as the base and solvent. acs.orgacs.org For instance, using potassium bis(trimethylsilyl)amide (KN(SiMe3)2) typically leads to one diastereomer through a chelation-controlled pathway, while using lithium diisopropylamide (LDA) can favor the opposite diastereomer. acs.orgacs.org This ability to selectively access different stereoisomers from a single precursor highlights the strategic importance of the α-alkoxy ester group in advanced stereoselective synthesis. acs.orgcore.ac.uk

Overview of Research Trajectories for Chloromethyl 2-Methoxyacetate and Related Structures

Current research and applications of this compound position it primarily as a specialized reagent for chemical modification. It is described as a versatile electrophile used in alkylation and acylation reactions. vulcanchem.com The compound's utility is underscored by its inclusion in several patents as a derivatizing agent to modify the physicochemical, pharmacokinetic, and pharmacodynamic properties of pharmaceutical compounds. google.comgoogleapis.comgoogle.com

In these contexts, this compound is used to introduce the "methoxyacetyl-oxymethyl" group onto a target molecule. This modification can influence properties such as solubility, stability, and biological uptake. google.comgoogleapis.com The patents suggest its use in a broad methodological framework for creating novel molecular entities with potentially improved therapeutic profiles. google.com This indicates that the research trajectory for this compound is focused on its application as a tool in drug discovery and development, where precise molecular modifications are required to optimize the performance of biologically active agents. chiralen.com

Data Tables

Table 1: Properties of this compound

Property Value
CAS Number 156384-38-2 chiralen.com
Molecular Formula C4H7ClO3 chiralen.com
Molecular Weight 138.55 g/mol chiralen.com
Synonyms This compound chiralen.com

| Storage | 2-8°C chiralen.com |

Table 2: Summary of Key Applications for Related Functional Groups

Functional Group Application Type Specific Example Reference(s)
Chloromethyl Ester Prodrug Synthesis Masking carboxylic acids or sulfonamides (e.g., in aspirin, sulfamethazine). researchgate.net
Prodrug Synthesis Synthesis of adefovir (B194249) dipivoxil and tenofovir (B777) disoproxil. frontiersin.org
Synthetic Intermediate Conversion to iodomethyl esters to increase reactivity in synthesis.
α-Alkoxy Ester Stereoselective Synthesis Substrate for the Ireland-Claisen rearrangement to control stereochemistry. acs.orgacs.org
Synthetic Building Block Used in aldol-type additions and Reformatsky-type condensations. researchgate.nettandfonline.comrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7ClO3 B13194426 Chloromethyl 2-methoxyacetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7ClO3

Molecular Weight

138.55 g/mol

IUPAC Name

chloromethyl 2-methoxyacetate

InChI

InChI=1S/C4H7ClO3/c1-7-2-4(6)8-3-5/h2-3H2,1H3

InChI Key

YXUTZZZEPDCLPW-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)OCCl

Origin of Product

United States

Synthetic Methodologies for Chloromethyl 2 Methoxyacetate and Analogous Compounds

Direct Esterification and Chloromethylation Routes

Direct methods for synthesizing chloromethyl 2-methoxyacetate typically involve the simultaneous or sequential formation of the ester and chloromethyl groups in a single procedural pot. These routes are often favored for their atom economy and straightforward nature.

Reaction of Methoxyacetic Acid with Chloromethylating Agents

A primary route to this compound involves the direct esterification of methoxyacetic acid using a potent chloromethylating agent. One such effective reagent is chloromethyl chlorosulfate (B8482658) (CMCS, ClCH₂OSO₂Cl). The reaction is typically performed in a biphasic system, which facilitates the separation of the product and reactants. researchgate.net

The general scheme for this phase-transfer catalyzed reaction is as follows: Step 1 (Aqueous Phase): CH₃OCH₂COOH + NaHCO₃ → CH₃OCH₂COONa + H₂O + CO₂ Step 2 (Phase Transfer): CH₃OCH₂COONa (aq) + Q⁺X⁻ (org) → [CH₃OCH₂COO⁻ Q⁺] (org) + NaX (aq) Step 3 (Organic Phase): [CH₃OCH₂COO⁻ Q⁺] + ClCH₂OSO₂Cl → CH₃OCH₂COOCH₂Cl + [Q⁺ ⁻OSO₂Cl]

Employing Paraformaldehyde and Acid Chlorides in Synthesis

An alternative and widely utilized strategy involves the reaction of an acid chloride with a formaldehyde (B43269) source, typically paraformaldehyde, which is a solid polymer of formaldehyde. google.comgoogle.com For the synthesis of this compound, the required precursor is methoxyacetyl chloride. sigmaaldrich.com

In this method, methoxyacetyl chloride is reacted with paraformaldehyde under anhydrous conditions. The reaction requires a Lewis acid catalyst to proceed efficiently. google.com A variety of Lewis acids can be employed, with zinc chloride (ZnCl₂) and zirconium tetrachloride (ZrCl₄) being particularly effective. google.comresearchgate.net A patent for the synthesis of chloromethyl pivalate (B1233124) describes using ZnCl₂ as a catalyst along with thionyl chloride as a co-catalyst to consume any water present in the paraformaldehyde, thereby improving yield and purity. google.com The reaction mechanism is believed to involve the depolymerization of paraformaldehyde to formaldehyde, which is then activated by the Lewis acid. The activated species is subsequently attacked by the chloride of the acyl chloride, leading to the formation of the chloromethyl ester. google.com This procedure is chemoselective and applicable to a wide range of acid chlorides. researchgate.net

A general representation of this reaction is: CH₃OCH₂COCl + (CH₂O)n --(Lewis Acid)--> CH₃OCH₂COOCH₂Cl

Precursor-Based Synthesis and Derivatization Approaches

These methods involve synthesizing a precursor molecule first, which is then chemically transformed into the final target compound, this compound. This allows for greater control over the reaction and can be advantageous when direct routes are not feasible.

Synthesis from Related Halogenated Alkyl Ethers and Esterification

This approach involves the esterification of a carboxylic acid or its salt with a suitable halomethyl halide. A common method is the reaction of a metallic salt of the carboxylic acid with a dihalomethane. google.com For this specific synthesis, sodium methoxyacetate (B1198184) nih.gov can be reacted with a dihalomethane like chloroiodomethane (B1360106) (ClCH₂I) or dibromomethane (B42720) (BrCH₂Br). The reaction is typically conducted in the presence of a phase-transfer catalyst, which enhances the nucleophilicity of the carboxylate and facilitates the substitution reaction to yield the halomethyl ester. google.com

Another variation involves the direct alkylation of methoxyacetic acid with a chloromethyl halide. To achieve this, a non-nucleophilic base is required to deprotonate the carboxylic acid, forming a highly reactive carboxylate ion. Tetrabutylammonium (B224687) fluoride (B91410) (Bu₄NF) has been shown to be an effective base for this purpose, allowing the subsequent reaction with an alkyl halide to produce the ester in good yields. nih.gov The bulky tetrabutylammonium counter-ion increases the reactivity of the methoxyacetate anion in solution. nih.gov

ReactantsReagents/CatalystDescription
Sodium Methoxyacetate + DihalomethanePhase-Transfer CatalystReaction of a pre-formed salt with a dihalomethane. google.com
Methoxyacetic Acid + Chloromethyl HalideTetrabutylammonium FluorideIn-situ generation of a reactive carboxylate followed by alkylation. nih.gov

Transformation of Methoxyacetyl Halides to Chloromethyl Esters

Methoxyacetyl chloride can be transformed into this compound through several pathways. As discussed in section 2.1.2, the reaction of methoxyacetyl chloride with paraformaldehyde in the presence of a Lewis acid is a primary method. google.comresearchgate.net

An alternative, though less direct, route involves the reaction of an acylal with a hydrogen halide. google.com An acylal, or a 1,1-di-ester, could first be prepared from methoxyacetic acid and an aldehyde. The subsequent reaction of this acylal of methoxyacetic acid with a hydrogen halide, such as hydrogen chloride (HCl), would cleave one of the ester linkages to form the chloromethyl ester and a molecule of methoxyacetic acid. This method avoids the use of highly toxic bis(chloromethyl) ether. google.com

Catalytic Strategies in the Synthesis of this compound

Catalysis is fundamental to the efficient synthesis of this compound, improving reaction rates, yields, and selectivity. Different classes of catalysts are employed depending on the specific synthetic route.

Lewis Acids : Lewis acids are the most common catalysts for reactions involving paraformaldehyde and acid chlorides. dur.ac.uk Catalysts such as zinc chloride (ZnCl₂), stannic chloride (SnCl₄), ferric chloride (FeCl₃), and aluminum chloride (AlCl₃) are frequently used. google.comunive.it Zirconium tetrachloride (ZrCl₄) has also been reported as a highly chemoselective catalyst for this transformation. researchgate.net These catalysts function by activating the formaldehyde source, making it more electrophilic and susceptible to attack by the acid chloride. dur.ac.uk In the synthesis of haloalkyl ethers from acetals and acid halides, zinc(II) salts have proven to be exceptionally efficient, requiring only catalytic amounts (0.01 mol%). nih.govorganic-chemistry.orgacs.org

Brønsted Acids : Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are the classic catalysts for Fischer-Speier esterification. chemguide.co.uk While not typically used for chloromethyl ester synthesis from acid chlorides, they can be employed in methods starting from the carboxylic acid and an alcohol, or in certain chloromethylation procedures where they act as both catalyst and dehydrating agent. dur.ac.uk

Phase-Transfer Catalysts (PTC) : As detailed in sections 2.1.1 and 2.2.1, phase-transfer catalysts are essential for reactions occurring in biphasic systems. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium bisulfate, facilitate the transfer of anions (like carboxylates) across the phase boundary, enabling reactions between water-soluble and organic-soluble reagents. researchgate.netgoogle.comgoogle.com This technique is particularly valuable for the reaction of carboxylic acid salts with dihalomethanes or for esterification using chloromethyl chlorosulfate. researchgate.netgoogle.com

Heteropolyacids : Heteropolyacids, such as H₃PMo₁₂O₄₀, have been demonstrated as effective and reusable solid acid catalysts for the synthesis of chloromethyl methyl ether. researchgate.net Their application could potentially be extended to the synthesis of chloromethyl esters, offering advantages in terms of catalyst separation and recycling.

Lewis Acid Catalysis in Chloromethyl Ether Formation

The synthesis of chloromethyl ethers, including this compound, is frequently accomplished through reactions catalyzed by Lewis acids. A prominent method involves the reaction of an acyl chloride with a formaldehyde equivalent, such as dimethoxymethane (B151124) or paraformaldehyde, in the presence of a Lewis acid catalyst. wikipedia.orgchempanda.comgoogle.com This approach is valued for its ability to produce high-purity chloromethyl ethers. chempanda.com

One general route involves reacting an acid, which can be activated, with an aldehyde in the presence of a Lewis acid to furnish the target reagent. google.comgoogle.com For instance, the synthesis of chloromethyl esters of α,β-unsaturated carboxylic acids is achieved by reacting the corresponding acid chloride with formaldehyde using a catalytic amount of ferric chloride or stannic chloride. google.com This method was shown to be an improvement over older processes that used zinc chloride, which resulted in poor yields. google.com

A highly efficient and rapid procedure for synthesizing chloromethyl methyl ether (MOM-Cl), a compound analogous to this compound, utilizes zinc(II) salts as catalysts for the reaction between acetals and acid halides. organic-chemistry.orgnih.gov This method is notable for its speed, with reactions often completing in 1 to 4 hours, and its efficiency, requiring very low catalyst loadings of just 0.01 mol %. organic-chemistry.orgorgsyn.org The resulting product can often be used directly in solution without the need for isolation. organic-chemistry.orgnih.gov Various zinc(II) salts have proven effective, accelerating the exchange reaction between the halide donor and the acetal (B89532). orgsyn.org

Table 1: Comparison of Lewis Acid Catalysts in Haloalkyl Ether Synthesis

CatalystCatalyst Loading (mol%)Typical ReactantsTypical Reaction TimeYieldReference
Zinc(II) Salts (e.g., ZnBr2, Zn(OTf)2)0.01Acetal and Acid Halide1 - 4 hoursNear-quantitative organic-chemistry.orgorgsyn.org
Ferric Chloride (FeCl3)Catalytic quantityAcid Chloride and FormaldehydeNot SpecifiedImproved vs. ZnCl2 google.com
Stannic Chloride (SnCl4)Catalytic quantityAcid Chloride and FormaldehydeNot SpecifiedImproved vs. ZnCl2 google.com

The mechanism of these reactions is similar to that of a Friedel-Crafts acylation, where the Lewis acid activates the reactants to form an electrophilic species that drives the reaction forward. alfa-chemistry.com

Transition Metal Catalysis in Related Acyl Halide Syntheses

While Lewis acids are central to the final ester formation, transition metal catalysis is crucial for the synthesis of precursors like acyl halides and for their subsequent reactions. Acyl halides are highly valuable reagents in organic synthesis due to their high electrophilicity. researchgate.net Transition metal catalysts, including those based on palladium, iron, ruthenium, and silver, are widely employed in transformations involving these compounds. sigmaaldrich.com

Palladium catalysts are particularly versatile in this context, facilitating numerous carbon-bond forming reactions such as Suzuki, Heck, and Stille couplings, where an acyl chloride can be a key component. sigmaaldrich.com For example, a palladium-catalyzed Suzuki-Miyaura reaction has been developed for the cross-coupling of phenyl esters with alkyl boranes to produce alkyl ketones, proceeding through the activation of the C(acyl)-O bond. organic-chemistry.org In a different application, an efficient method for the selective Suzuki–Miyaura coupling of chloromethyl bromobenzene (B47551) with arylboronic acids was developed using a palladium acetate (B1210297) catalyst. mdpi.com

Iron catalysts, such as ferric chloride, have a long history as Lewis acid catalysts in classic reactions like electrophilic aromatic substitution. sigmaaldrich.com More modern applications see iron complexes used in a wider array of transformations. sigmaaldrich.com For instance, FeCl₂ can catalyze the acylation of arylzinc halides with various acid chlorides to produce polyfunctionalized ketones. organic-chemistry.org

The generation of acyl radicals from precursors like acyl chlorides can also be achieved using visible-light photoredox catalysis, often in combination with transition metals like nickel or cobalt. organic-chemistry.orgnih.gov This modern approach allows for the synthesis of complex molecules under mild conditions. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of the synthesis of this compound and related compounds. Key parameters that are typically adjusted include the choice of catalyst, solvent, base, temperature, and reaction time.

In the synthesis of chloromethyl ethers using zinc(II) salt catalysis, reactions are scalable from millimole to mole quantities and are typically complete within 1-4 hours at ambient temperature, avoiding the need for external heating. nih.govorgsyn.org The catalyst loading can be as low as 0.01 mol%, which is highly efficient. organic-chemistry.org While the reaction can be conducted without a solvent, using a co-solvent like toluene (B28343) is strongly recommended to manage the exothermic nature of the process. orgsyn.org

The importance of optimizing reaction parameters is clearly demonstrated in the development of selective cross-coupling reactions. In a study on the palladium-catalyzed Suzuki–Miyaura coupling of 1-bromo-4-(chloromethyl)benzene, several factors were systematically varied to achieve the highest yield of the desired product. mdpi.com

Table 2: Optimization of a Selective Suzuki-Miyaura Coupling Reaction

Parameter VariedConditionYield (%)Reference
BaseK2CO384 mdpi.com
K3PO4·3H2O72 mdpi.com
NaOH16 mdpi.com
Cs2CO399 mdpi.com
Temperature60 °C74 mdpi.com
80 °C99 mdpi.com
Catalyst Loading (Pd(OAc)2)0.2 mol %99 mdpi.com
0.1 mol %Significantly reduced mdpi.com

*Optimized conditions are shown in bold.

This systematic optimization found that a combination of 0.2 mol% Pd(OAc)₂, the ligand PCy₃·HBF₄, and Cs₂CO₃ as the base, in a toluene/water solvent system at 80 °C for 2 hours, provided the best results. mdpi.com Similarly, in the synthesis of dihydro chempanda.comCurrent time information in Bangalore, IN.oxazines, reaction conditions including the type and amount of base (with triethylamine (B128534) being optimal), the quantity of chloromethyl methyl ether, and the solvent were all investigated to maximize product formation. bohrium.com These examples underscore the principle that careful tuning of all reaction parameters is essential for achieving high yield and selectivity.

Chemical Reactivity and Mechanistic Investigations of Chloromethyl 2 Methoxyacetate

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The primary electrophilic center in chloromethyl 2-methoxyacetate for nucleophilic attack is the carbon atom of the chloromethyl group. This is due to the electron-withdrawing nature of the adjacent chlorine atom, which polarizes the C-Cl bond and makes the carbon susceptible to attack by nucleophiles.

Nucleophilic substitution at the chloromethyl group of this compound is expected to proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. In an S_N2 reaction, the nucleophile attacks the electrophilic carbon from the backside of the leaving group (in this case, the chloride ion), leading to a concerted bond-forming and bond-breaking process. This backside attack results in an inversion of stereochemistry at the carbon center. However, since the carbon atom of the chloromethyl group in this compound is not a stereocenter, the stereochemical outcome is not directly observable in the product unless an isotopically labeled substrate is used.

The rate of the S_N2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics. The general rate law can be expressed as:

Rate = k[this compound][Nucleophile]

The reactivity of the chloromethyl group in S_N2 reactions is influenced by steric factors. As a primary alkyl halide, the chloromethyl group is relatively unhindered, which facilitates the approach of the nucleophile and leads to a faster reaction rate compared to more sterically hindered secondary or tertiary alkyl halides.

A hypothetical example of an S_N2 reaction of this compound with a generic nucleophile (Nu⁻) is shown below:

Table 1: Factors Influencing S_N2 Reactivity of this compound

FactorInfluence on S_N2 ReactivityRationale
Substrate Structure FavorablePrimary alkyl halide, low steric hindrance.
Nucleophile Strength Rate increases with stronger nucleophilesA more reactive nucleophile will attack the electrophilic carbon more readily.
Leaving Group Ability FavorableChloride is a good leaving group.
Solvent Polar aprotic solvents are preferredThese solvents solvate the cation but not the nucleophile, increasing its reactivity.

While the chloromethyl group is the primary site for S_N2 attack, the ester functionality presents an alternative electrophilic center at the carbonyl carbon. Nucleophilic attack at the carbonyl carbon would lead to a nucleophilic acyl substitution reaction. However, under typical S_N2 conditions, the chloromethyl group is significantly more reactive towards nucleophiles than the ester carbonyl group.

The competitive reactivity can be influenced by the nature of the nucleophile. Strong, hard nucleophiles might favor attack at the carbonyl carbon, while softer, more polarizable nucleophiles will preferentially attack the sp³-hybridized carbon of the chloromethyl group.

The hydrolysis of the chloromethyl group in this compound can proceed through a nucleophilic substitution reaction with water acting as the nucleophile. This reaction would result in the formation of hydroxymethyl 2-methoxyacetate and hydrochloric acid.

Based on studies of similar compounds like chloromethyl dichloroacetate, the hydrolysis can be catalyzed by both acid and base. The neutral hydrolysis is generally slow. In acidic conditions, the reaction mechanism for monochloroesters is typically A_AC2, involving protonation of the ester carbonyl followed by nucleophilic attack of water. However, for the chloromethyl moiety, the reaction would be a direct S_N2 displacement of chloride by water.

Table 2: Plausible Hydrolysis Products of this compound

Reaction SiteProductConditions
Chloromethyl Group Hydroxymethyl 2-methoxyacetateNeutral, acidic, or basic hydrolysis
Ester Group Methoxyacetic acid and formaldehyde (B43269)/methanolAcidic or basic hydrolysis

Electrophilic Activation and Derivatives Formation

The reactivity of this compound can be enhanced through electrophilic activation, particularly by Lewis acids. This activation can lead to the formation of highly reactive intermediates, which can then be trapped by various nucleophiles to form a range of derivatives.

In the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), the chlorine atom of the chloromethyl group can be abstracted to form a carbocation. This carbocation is stabilized by the adjacent oxygen atom of the ester group through resonance, forming an oxocarbenium ion-like species. This type of carbonyl-stabilized cation is a potent electrophile.

The formation of such activated intermediates is a key step in Friedel-Crafts type reactions where the chloromethyl group is used to alkylate aromatic rings.

The carbonylation of alkyl halides is a powerful method for the synthesis of carboxylic acid derivatives. In the presence of a suitable catalyst, typically a palladium complex, this compound can react with carbon monoxide to introduce a carbonyl group.

The catalytic cycle for the palladium-catalyzed carbonylation of an alkyl halide generally involves:

Oxidative addition of the alkyl halide to a Pd(0) complex to form a Pd(II) intermediate.

Insertion of carbon monoxide into the Pd-C bond to form an acyl-palladium complex.

Nucleophilic attack by a suitable nucleophile (e.g., an alcohol to form an ester) and reductive elimination to regenerate the Pd(0) catalyst and release the carbonylated product.

For this compound, carbonylation in the presence of an alcohol (ROH) would yield an alkoxycarbonylmethyl 2-methoxyacetate derivative. The reaction can also be promoted by Lewis acids.

Table 3: Potential Products from Reactions of Activated this compound

Activating AgentIntermediateReactantProduct
Lewis Acid (e.g., AlCl₃) Carbonyl-stabilized cationBenzeneBenzyl 2-methoxyacetate
Palladium Catalyst Acyl-palladium complexCarbon Monoxide, MethanolMethyl 2-(2-methoxyacetoxy)acetate

Reactions with Carbon Monoxide (Carbonylation)

Radical Reactions and Their Potential Pathways

This compound can potentially undergo radical reactions, particularly under conditions that promote homolytic bond cleavage, such as exposure to UV light or the presence of radical initiators. lumenlearning.comlibretexts.orglibretexts.org The reactivity of the molecule in a radical context is primarily associated with the C-H and C-Cl bonds.

Radical reactions typically proceed through a three-stage chain mechanism: initiation, propagation, and termination. lumenlearning.comlibretexts.orglibretexts.org

Initiation: This step involves the formation of initial radical species. For this compound, this could occur through the homolytic cleavage of the C-Cl bond upon absorption of energy (e.g., UV light), generating a this compound radical and a chlorine radical.

Propagation: Once formed, these radicals can react with other molecules to generate new radicals, thus propagating the chain reaction. lumenlearning.comlibretexts.orglibretexts.org Potential propagation pathways for this compound include:

Hydrogen abstraction: A radical species could abstract a hydrogen atom from either the chloromethyl group or the methoxy (B1213986) group. Abstraction of the hydrogen from the chloromethyl group would be more likely due to the electron-withdrawing nature of the adjacent chlorine and ester groups, which can stabilize the resulting radical.

Reaction with other molecules: The organic radical formed could then react with other species present in the reaction mixture. For instance, in the presence of an alkene, it could add across the double bond.

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. lumenlearning.comlibretexts.orglibretexts.org This can occur through the combination of two organic radicals, an organic radical and a chlorine radical, or two chlorine radicals.

The presence of the methoxyacetate (B1198184) group can influence the stability of the radical intermediates formed. The ester and ether functionalities can exert both inductive and resonance effects, which would affect the regioselectivity of hydrogen abstraction and the subsequent reaction pathways of the resulting radicals.

Stability and Degradation Mechanisms under Various Conditions

The stability of this compound is a critical factor in its handling, storage, and application. It is susceptible to degradation under various conditions, including hydrolysis, thermal stress, and acidic or basic environments.

Hydrolytic Stability:

This compound is expected to be susceptible to hydrolysis due to the presence of the ester and the reactive chloromethyl groups. The hydrolysis of the ester group is a well-known reaction that can be catalyzed by both acids and bases.

A study on the hydrolysis of a similar compound, chloromethyl dichloroacetate, revealed that the reaction proceeds via a water-catalyzed mechanism. researchgate.net The rate of hydrolysis is influenced by the composition of the solvent mixture. The presence of the α-chloro substituent is known to increase the lability of the ester group towards hydrolysis. The hydrolysis of this compound would likely yield 2-methoxyacetic acid, formaldehyde, and hydrochloric acid.

Thermal Stability:

Upon heating, this compound is likely to undergo thermal decomposition. The thermal degradation of aliphatic polyesters, which contain similar ester linkages, has been shown to proceed via random scission of the ester bond. dtic.milscielo.brresearchgate.netnih.govperiodikos.com.br For this compound, this could lead to the formation of smaller, volatile molecules. The presence of the chloromethyl group may also provide alternative decomposition pathways, such as the elimination of HCl. The thermal stability of esters is influenced by the nature of the alkyl and acyl groups.

Stability under Acidic and Basic Conditions:

Acidic Conditions: In the presence of strong acids, the ester linkage of this compound is prone to hydrolysis. The mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The ether linkage may also be susceptible to cleavage under harsh acidic conditions.

Basic Conditions: Under basic conditions, the primary degradation pathway is the saponification of the ester group. This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt (2-methoxyacetate) and chloromethanol. Chloromethanol is unstable and would likely decompose to formaldehyde and HCl. The presence of the electron-withdrawing chlorine atom on the adjacent carbon may accelerate the rate of saponification.

Applications of Chloromethyl 2 Methoxyacetate As a Research Reagent and Synthetic Intermediate

Role in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. iupac.orgnih.gov Chloromethyl 2-methoxyacetate's electrophilic nature makes it a useful component in these fundamental reactions. vulcanchem.com

Acylation Reactions (e.g., Claisen Acylation Analogues)

The Claisen condensation is a powerful carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a β-diketone. masterorganicchemistry.comwikipedia.org This reaction proceeds via the formation of an ester enolate, which then acts as a nucleophile. ucalgary.ca

While direct examples of this compound in classic Claisen condensations are not extensively documented, its structural features suggest its potential as an acylating agent in related transformations. The presence of the electron-withdrawing chlorine atom can influence the reactivity of the adjacent carbonyl group. In reactions analogous to Claisen acylations, the methoxyacetyl group could be transferred to a suitable nucleophile, such as an enolate. For instance, related compounds like methyl dimethoxyacetate are used as reagents for Claisen acylation. lookchem.com

Acylation reactions, in a broader sense, involve the introduction of an acyl group into a molecule. This compound can serve as an electrophile in such reactions, where the chloromethyl group can be attacked by nucleophiles. vulcanchem.com

Table 1: Examples of Acylation Reactions

Reactant 1Reactant 2Product TypeReference
Ester EnolateEsterβ-Keto Ester ucalgary.ca
Ketone EnolateAcyl Halideβ-Diketone
Silyl (B83357) Enol EtherAcyl Halideα-Acylated Ketone lookchem.com

This table provides generalized examples of acylation reactions and is for illustrative purposes.

Applications in Wittig Reactions or Silyl Enol Ether Acylation (by analogy with related compounds)

Wittig Reactions: The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). dalalinstitute.commcmaster.ca The reaction is particularly valuable because the position of the newly formed double bond is precisely controlled. dalalinstitute.com While this compound itself is not a direct precursor for a standard Wittig reagent, its α-halo ester structure is relevant. Alpha-halo carbonyl compounds can form Wittig reagents under specific "one-pot" conditions with moderate bases in the presence of an aldehyde or ketone. commonorganicchemistry.com By analogy, this compound could potentially be used to generate a phosphorus ylide for subsequent olefination reactions.

Silyl Enol Ether Acylation: Silyl enol ethers are versatile intermediates in organic synthesis, serving as enolate equivalents. sioc-journal.cn They can undergo acylation with various acylating agents. For example, methyl oxalyl chloride, a related α-carbonyl chloride, is used in silyl enol ether acylation. lookchem.com This suggests that this compound, or more likely its corresponding acid chloride (methoxyacetyl chloride), could be employed to acylate silyl enol ethers, leading to the formation of β-dicarbonyl compounds. lookchem.comsioc-journal.cn Methoxyacetyl chloride can be synthesized through the carbonylation of chloromethyl methyl ether. kyoto-u.ac.jp

Contribution to Stereoselective Synthesis

Stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms in a molecule, is crucial in the preparation of pharmaceuticals and other biologically active compounds. sapub.orgnih.govbeilstein-journals.orgifremer.frwilliams.edu

Use as a Chiral Auxiliary Precursor or in Chiral Resolutions

Chiral Auxiliary Precursor: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed. sigmaaldrich.com While there is no direct evidence of this compound itself being a chiral auxiliary, its functional groups allow for its conversion into molecules that could serve this purpose. For instance, it could be used to acylate a chiral alcohol, creating a chiral ester. This new chiral ester could then direct subsequent reactions at a different part of the molecule.

Chiral Resolutions: Chiral resolution is a process for the separation of racemic compounds into their enantiomers. lcms.cz One common method involves reacting a racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods like crystallization or chromatography. This compound can be used to synthesize racemic amides from chiral amines. mdpi.com For example, it reacts with racemic amines to form the corresponding methoxyacetamides. mdpi.com These diastereomeric amides can then potentially be separated. Furthermore, lipase-catalyzed resolutions of chiral amines have been explored using ethyl 2-methoxyacetate as an acylating agent, demonstrating the utility of the methoxyacetyl group in enzymatic kinetic resolutions. mdpi.com

Integration in Asymmetric Catalysis for Amine and Amide Synthesis

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically enriched compounds, often employing chiral catalysts to control the stereoselectivity of a reaction. mdpi.comrsc.org

Amine and Amide Synthesis: Chiral amines and amides are important building blocks in many pharmaceuticals. louisiana.edu Asymmetric synthesis of these compounds is an active area of research. louisiana.eduorganic-chemistry.org While direct catalytic asymmetric reactions involving this compound are not prominently reported, related methoxyacetate (B1198184) esters have been used in biocatalytic processes. For instance, isopropyl methoxyacetate has been used for the acylation of indenylamine in the presence of a lipase, showcasing the potential of the methoxyacetyl group in enzymatic asymmetric synthesis. unito.it In another example, ethyl 2-methoxyacetate was used in the lipase-catalyzed resolution of chiral amines to produce enantiomerically enriched methoxyacetamides. mdpi.com These examples highlight the compatibility of the methoxyacetyl moiety with catalytic systems, particularly biocatalysts, for the stereoselective synthesis of amides.

Precursor for Advanced Organic Structures

The utility of this compound extends to its role as a building block for more complex molecules. Its bifunctional nature, possessing both an electrophilic chloromethyl center and an ester group, allows for sequential or tandem reactions to construct advanced organic architectures.

For example, the carbonylation of chloromethyl methyl ether (CMME), a closely related compound, yields methoxyacetyl chloride. kyoto-u.ac.jp This acid chloride can be readily converted to methyl methoxyacetate by reaction with methanol. kyoto-u.ac.jp This transformation highlights a pathway from a C1 chemical to a more functionalized C2 building block. kyoto-u.ac.jp This ester can then be further elaborated. For instance, it can be reduced to form methoxyethanol, which can be hydrolyzed to ethylene (B1197577) glycol, a key industrial chemical. kyoto-u.ac.jp This demonstrates how a simple molecule containing the core structure of this compound can be a precursor to valuable and more complex organic structures.

Synthesis of Substituted Malonates and Glycolates

The electrophilic nature of the chloromethyl group in this compound makes it a suitable reagent for the C-alkylation of enolates derived from malonic and glycolic acid esters. These reactions are fundamental in organic synthesis for building carbon-carbon and carbon-oxygen bonds, respectively, leading to valuable substituted intermediates.

Dialkyl 2-substituted malonates are recognized as highly useful reagents for synthesizing a variety of heterocyclic compounds. derpharmachemica.com The general approach involves the reaction of a malonate ester with a strong base to form a nucleophilic enolate, which then displaces a leaving group on an electrophile. In this context, this compound can serve as the electrophile. The reaction with a dialkyl malonate, such as dimethyl malonate, would proceed via nucleophilic substitution to yield a tri-ester, a complex substituted malonate.

Similarly, glycolate (B3277807) derivatives can be synthesized. The hydroxyl group of a glycolate ester can be deprotonated to form an alkoxide, which can then alkylate this compound. This introduces the methoxyacetylmethyl group onto the oxygen of the glycolate, forming a more complex ether-ester linkage.

Table 1: Illustrative Synthesis of Substituted Malonates and Glycolates

Reactant 1 Reactant 2 Base Expected Product Product Class
Dimethyl malonate This compound Sodium hydride (NaH) Dimethyl 2-((2-methoxyacetoxy)methyl)malonate Substituted Malonate

Derivatization for Complex Molecular Frameworks

This compound is identified as a reagent for the derivatization of compounds to modify their properties. google.com Its utility in building complex molecular frameworks stems from its ability to act as a linker or introduce the methoxyacetyl group, which is known in the art as a protecting group for various functionalities. springernature.comnih.gov

The methoxyacetyl (MAc) group is particularly useful for the protection of hydroxyl and amino groups in complex molecules like nucleosides during oligonucleotide synthesis. springernature.comnih.govnih.gov The use of a reagent like this compound would allow for the introduction of a "methoxyacetylmethyl" (MAM) ether or a related group, which can be a valuable strategy in multi-step syntheses. For instance, the reaction with a free hydroxyl or amine group on a complex scaffold would form a stable ether or N-alkylated product, masking the reactive site during subsequent chemical transformations. This derivatization is crucial for achieving chemoselectivity in the synthesis of pharmaceuticals and other bioactive molecules.

A patent for substituted methylformyl reagents lists this compound among a series of compounds designed to modify the physicochemical and/or pharmacokinetic properties of other compounds, highlighting its role in creating complex derivatives. google.com

Table 2: Examples of Derivatization Applications

Functional Group Substrate Class Purpose of Derivatization Resulting Linkage
Hydroxyl (-OH) Alcohols, Phenols, Nucleosides nih.gov Protection, Synthesis of complex ethers O-CH₂-O-C(O)CH₂OCH₃
Amine (-NH₂) Amines, Nucleosides nih.gov Protection, Synthesis of N-alkylated derivatives N-CH₂-O-C(O)CH₂OCH₃

Contributions to Polymerization Reactions (by analogy with methyl methoxyacetate)

While direct studies on the role of this compound in polymerization are not widely documented, its structural analog, methyl methoxyacetate, is known to be involved in such reactions. Methyl methoxyacetate is cited as an intermediate in chemical synthesis and as a catalyst for polymerization reactions. sancaiindustry.comhb-p.comgoogle.com It is also used in the plastics industry as a component of monomers or plasticizers, where it promotes the formation of polymers. tmpjiateng.com

By analogy, this compound could potentially contribute to polymerization processes in several ways:

As a Co-monomer or Modifier: The ester functionality could be incorporated into polyester (B1180765) chains through transesterification, modifying the properties of the resulting polymer. The pendant chloromethyl group would then be available for further post-polymerization modification.

As an Initiator: The reactive carbon-chlorine bond could potentially initiate certain types of cationic or radical polymerization under appropriate conditions.

Methyl methoxyacetate itself is a precursor to ethylene glycol, a key monomer in the production of polyester resins like PET. escholarship.org The synthesis pathways often involve carbonylation reactions where methyl methoxyacetate is a key intermediate. escholarship.org Given that this compound shares the core methoxyacetate structure, it could be explored for similar applications in polymer science, with the chloro-functionality offering an additional reactive handle for creating specialized polymers.

Table 3: Comparison of Methoxyacetate Esters in Synthesis

Compound CAS Number Key Applications Noted in Research Relevance to Polymerization
Methyl methoxyacetate 6290-49-9 Intermediate for ethylene glycol google.comescholarship.org, Catalyst for polymerization sancaiindustry.comtmpjiateng.com Acts as a catalyst and precursor to monomers. sancaiindustry.comtmpjiateng.comescholarship.org

Advanced Analytical Characterization in Academic Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is a cornerstone for elucidating the molecular structure of chloromethyl 2-methoxyacetate, with each technique offering unique insights into its atomic and electronic framework.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the structural arrangement of protons within the this compound molecule. The spectrum provides information on the chemical environment, number, and connectivity of the hydrogen atoms. In a typical ¹H NMR spectrum of this compound, three distinct signals are expected, each corresponding to a unique set of protons.

Experimental data shows signals appearing as singlets, which indicates that the protons in each group are not coupled to adjacent protons. The chemical shifts are influenced by the electronegativity of the neighboring atoms. The protons of the chloromethyl group (Cl-CH₂-) are the most deshielded due to the strong electron-withdrawing effect of both the chlorine atom and the adjacent ester oxygen, causing them to resonate at the highest chemical shift. The methylene (B1212753) protons of the acetate (B1210297) group (-O-CH₂-CO-) are also deshielded by the adjacent carbonyl and ether oxygen. The methoxy (B1213986) protons (-O-CH₃) are the most shielded and thus appear at the lowest chemical shift.

A patent document provides specific chemical shift values for this compound. google.com

Proton GroupChemical Shift (δ, ppm)MultiplicityIntegration
Chloromethyl (Cl-CH₂-)5.50Singlet2H
Acetate Methylene (-CH₂-CO-)4.15Singlet2H
Methoxy (-O-CH₃)3.42Singlet3H

Table 1: ¹H NMR Spectroscopic Data for this compound. google.com

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the key functional groups are the ester, the ether, and the alkyl halide.

The most prominent feature in its IR spectrum would be a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group. The carbon-oxygen single bonds (C-O) of the ester and ether linkages would also produce strong absorption bands in the fingerprint region. The presence of the chlorine atom is indicated by the C-Cl stretching vibration, which typically appears at lower wavenumbers.

Functional GroupBondCharacteristic Absorption (cm⁻¹)
Ester CarbonylC=O1760–1740 (strong, sharp)
Ester & EtherC-O1300–1000 (strong)
Alkyl HalideC-Cl800–600 (medium to weak)

Table 2: Expected IR Absorption Frequencies for this compound.

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula of the compound is C₄H₇ClO₃, corresponding to a molecular weight of approximately 138.55 g/mol . vulcanchem.com In mass spectrometry, the compound would produce a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Loss of the chloromethyl radical (•CH₂Cl) or the methoxyacetyl radical.

Cleavage of the ester bond: Fragmentation can occur on either side of the ester oxygen.

Loss of neutral molecules: Elimination of molecules like formaldehyde (B43269) (CH₂O) or carbon dioxide (CO₂).

Analysis of related compounds like methyl methoxyacetate (B1198184) shows primary fragments at m/z 45, corresponding to the [CH₃OCH₂]⁺ ion, and m/z 74 for the [CH₃OCH₂CO]⁺ ion. nih.gov By analogy, this compound would be expected to produce characteristic fragment ions that help confirm its structure.

Ion / Fragmentm/z (for ³⁵Cl)Description
[C₄H₇ClO₃]⁺138Molecular Ion (M⁺)
[C₂H₃O₂]⁺59Loss of •OCH₂Cl
[C₃H₅O₃]⁺89Loss of •CH₂Cl
[CH₂Cl]⁺49Chloromethyl cation
[CH₃OCH₂]⁺45Methoxy-methyl cation

Table 3: Predicted Mass Spectrometry Fragments for this compound.

While no specific high-resolution pure rotational spectroscopy studies on this compound have been published, this technique provides exceptionally precise structural information for molecules in the gas phase. mpg.dersc.org By analogy with studies on other esters, such as methyl cyanoacetate (B8463686) frontiersin.org and hydrates of acetic acid researchgate.net, rotational spectroscopy could be used to unambiguously determine the molecule's conformational landscape.

This technique measures the absorption of microwave radiation as the molecule transitions between quantized rotational energy levels. The resulting spectrum acts as a unique molecular fingerprint. mpg.de Analysis of the rotational spectra would yield highly accurate rotational constants, which are inversely related to the molecule's moments of inertia. From these constants, precise structural parameters like bond lengths, bond angles, and dihedral angles can be derived. frontiersin.orgresearchgate.net Furthermore, the technique is sensitive enough to distinguish between different stable conformers of the molecule that may exist due to rotation around the C-C and C-O single bonds, providing insight into the molecule's flexibility and preferred three-dimensional shapes. frontiersin.org

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is indispensable for separating this compound from reaction mixtures and for assessing its purity.

Given its volatility, gas chromatography (GC) is an ideal technique for the analysis of this compound. It is used for both qualitative and quantitative assessment, allowing for the separation of the compound from starting materials, byproducts, and solvents.

In a typical GC analysis, the sample is injected into a heated port, where it vaporizes and is carried by an inert gas (e.g., helium) through a capillary column. mdpi.com The column contains a stationary phase that interacts differently with the various components of the sample, leading to their separation based on factors like boiling point and polarity. For an ester like this compound, a mid-polarity column, such as one with a wax-based stationary phase (e.g., Rtx-WAX), would be suitable. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of pharmaceutical intermediates and reagents, including this compound. researchgate.net This method separates components from a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture). researchgate.netopenaccessjournals.com Its high resolution and sensitivity make it ideal for detecting and quantifying impurities, even at trace levels. nih.gov

In the context of this compound, HPLC is employed to ensure the compound meets stringent purity specifications required for its use in subsequent synthetic steps. The presence of impurities, such as unreacted starting materials (e.g., methoxyacetic acid) or by-products from synthesis, can adversely affect the yield and purity of the final product.

A typical HPLC method for analyzing this compound would be a reversed-phase method, which is widely used for moderately polar organic compounds. In this setup, a non-polar stationary phase is used with a polar mobile phase.

Illustrative HPLC Method Parameters:

ParameterConditionRationale
Column C18 (Octadecylsilyl), 5 µm particle size, 4.6 x 250 mmThe C18 stationary phase is a versatile, non-polar phase suitable for retaining and separating a wide range of organic molecules like this compound. researchgate.net
Mobile Phase Gradient of Water (A) and Acetonitrile (B)A gradient elution allows for the effective separation of compounds with a range of polarities, from polar starting materials to the less polar product and non-polar by-products. ekb.eg
Gradient Program Start at 70% A, decrease to 30% A over 15 minutesThis program ensures that more polar impurities elute early, followed by the main compound, and then any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate that provides good separation efficiency without generating excessive backpressure. researchgate.net
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detector UV at 205 nmAlthough the compound lacks a strong chromophore, detection at low UV wavelengths is often effective for esters and other compounds with carbonyl groups. ekb.egresearchgate.net
Injection Volume 10 µLA small injection volume prevents column overloading and peak distortion.

Under such conditions, a chromatogram would be generated showing distinct peaks for this compound and any impurities. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks.

Representative HPLC Purity Data:

CompoundRetention Time (min)Area (%)Identity
Peak 13.50.08Methoxyacetic Acid (Impurity)
Peak 28.299.85This compound
Peak 311.50.07Unidentified By-product

This method would be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness for quality control purposes. ekb.eg

Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

Spectroscopic techniques are invaluable for real-time monitoring of chemical reactions and for conducting kinetic studies to understand reaction mechanisms and optimize conditions. perkinelmer.comlongdom.org For the synthesis of this compound, techniques like Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly useful. longdom.org

Reaction monitoring allows chemists to track the consumption of reactants and the formation of products over time without the need for isolating samples. This provides critical information for determining reaction endpoints, identifying the formation of transient intermediates, and preventing the formation of undesirable by-products. perkinelmer.com

For instance, in a common synthesis route involving the esterification of methoxyacetic acid, FT-IR spectroscopy can be used. A probe can be inserted directly into the reaction vessel to collect spectra at regular intervals. The reaction progress would be monitored by observing changes in specific vibrational frequencies.

Key Infrared Spectral Changes during Synthesis:

Functional GroupWavenumber (cm⁻¹)Observation during Reaction
O-H stretch (of Methoxyacetic Acid)~3300-2500 (broad)Signal decreases as the carboxylic acid is consumed.
C=O stretch (of Methoxyacetic Acid)~1710Signal decreases.
C=O stretch (of this compound)~1760Signal increases as the ester product is formed.
C-O stretch (of Ester)~1200-1100Signal increases, indicating ester formation.

By plotting the intensity of the product's carbonyl peak (~1760 cm⁻¹) against time, a reaction profile can be generated. This data is crucial for kinetic analysis, helping to determine the reaction order, rate constant, and activation energy.

Representative Kinetic Data from Spectroscopic Monitoring:

Time (minutes)Reactant Concentration (M)Product Concentration (M)
01.000.00
100.750.25
200.560.44
300.420.58
600.180.82
900.070.93
1200.030.97

This data allows for the calculation of the reaction rate at different time points and provides insights to optimize parameters like temperature and catalyst concentration for improved efficiency and yield. While ¹H NMR can also be used for reaction monitoring, providing detailed structural information on all species in the reaction mixture, FT-IR is often preferred for its compatibility with in-situ probes and faster data acquisition for rapid reactions. perkinelmer.comgoogle.com

Computational and Theoretical Chemistry Studies of Chloromethyl 2 Methoxyacetate

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations serve as a powerful tool to investigate the fundamental properties of molecules. For chloromethyl 2-methoxyacetate, these calculations provide a detailed picture of its electronic architecture, which is crucial for predicting its reactivity and interactions.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in this theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO GapValue

Note: The values in this table are placeholders and would need to be determined through specific quantum chemical calculations.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule governs its electrostatic potential, which in turn dictates how it interacts with other molecules. Computational methods can generate molecular electrostatic potential (MEP) maps, which visualize the regions of positive and negative electrostatic potential on the molecule's surface.

For this compound, an MEP map would likely show regions of negative potential (electron-rich) around the oxygen atoms of the ester and methoxy (B1213986) groups, as well as the chlorine atom, making them susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atoms and the carbonyl carbon, indicating sites for potential nucleophilic attack.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling offers a virtual laboratory to explore the intricate details of chemical reactions. By simulating reaction pathways, chemists can identify transition states, calculate activation energies, and gain a comprehensive understanding of reaction mechanisms.

Transition State Characterization for Key Transformations (e.g., Nucleophilic Attack, Carbonylation)

Key reactions involving this compound, such as nucleophilic substitution at the chloromethyl group or reactions at the ester functionality, can be modeled computationally. This involves locating the transition state structure for each step of the reaction. The geometry and energetic properties of the transition state are crucial for understanding the reaction's feasibility and kinetics. For instance, in a nucleophilic attack on the carbon atom bonded to chlorine, the transition state would feature a partially formed bond with the incoming nucleophile and a partially broken carbon-chlorine bond.

Energy Profiles and Reaction Path Calculations

By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for a reaction can be constructed. This profile, often depicted as a reaction coordinate diagram, provides the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. These calculations can help in predicting the most favorable reaction pathway among several possibilities.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule, or its conformation, can significantly influence its physical and chemical properties. This compound can adopt various conformations due to the rotation around its single bonds.

Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers (energy minima) and the energy barriers between them. This analysis provides insights into the most likely shapes the molecule will adopt under different conditions. Understanding the preferred conformations is essential for predicting how the molecule will interact with other molecules, including solvents and reactants. Furthermore, computational studies can model intermolecular interactions, such as hydrogen bonding or van der Waals forces, which are critical in condensed phases.

Emerging Research Directions and Future Perspectives

Development of Greener Synthetic Routes and Catalytic Systems

The chemical industry's increasing focus on sustainability is driving research into more environmentally benign methods for synthesizing chemical intermediates. For Chloromethyl 2-methoxyacetate, future efforts are anticipated to move away from conventional routes that may use hazardous reagents or produce significant waste streams. Research is gravitating towards the principles of green chemistry, including atom economy, the use of renewable feedstocks, and the development of highly efficient catalytic systems.

Furthermore, biocatalysis presents a compelling green alternative. The use of enzymes, such as lipases for esterification or haloperoxidases for chlorination, could enable the synthesis of this compound under ambient conditions in aqueous media, drastically reducing the environmental footprint of the process. rsc.orgrsc.org Mechanochemistry, which uses mechanical force to drive reactions, also offers a potential solvent-free route for the synthesis of halogenated esters, thereby eliminating the need for toxic solvents. nih.govresearchgate.net

Catalyst TypeExample SystemPotential Application for this compound SynthesisKey Advantages
Heterogeneous Zr/ZIF-8 MOFCatalytic reaction of a methoxyacetate (B1198184) precursor with a chlorinating agent.Reusability, high stability, solvent-free conditions. mdpi.com
Lewis Acid Zinc (II) SaltsCatalyzing the reaction between an acetal (B89532) and an acid chloride. organic-chemistry.orgHigh efficiency (low catalyst loading), rapid reaction times. organic-chemistry.org
Biocatalyst Immobilized LipaseEnzymatic esterification of a chloromethyl-containing acid.Mild reaction conditions, high selectivity, biodegradable. rsc.org
Biocatalyst HaloperoxidaseEnzymatic chlorination of a 2-methoxyacetate precursor.Environmentally friendly (uses H₂O₂), high specificity. rsc.org

Exploration of Novel Reactivity Patterns and Synthetic Applications

This compound is a bifunctional molecule, featuring two distinct reactive sites: the electrophilic carbon of the chloromethyl group and the carbonyl carbon of the ester group. While its classical reactivity involves nucleophilic substitution (SN2) at the chloromethyl site, emerging research is expected to uncover more nuanced and novel reactivity patterns.

Drawing parallels from similar structures, the chloromethyl group may exhibit diverse reactivity beyond simple substitution. For example, in certain contexts, the protons on the chloromethyl carbon can become acidic, allowing for deprotonation and subsequent reactions, such as aldol-type condensations. nih.gov This opens up possibilities for carbon-carbon bond formation, significantly expanding the compound's synthetic utility.

The strategic combination of its functional groups makes this compound a valuable intermediate for the synthesis of complex target molecules. Its potential applications are expanding into agrochemicals and pharmaceuticals. For instance, related chloromethyl-containing ester structures serve as key intermediates in the synthesis of modern fungicides. google.com In medicinal chemistry, the use of chloromethyl esters to create prodrugs is a well-established strategy to improve the bioavailability of pharmaceuticals. researchgate.net Future research could focus on using this compound to synthesize novel prodrugs, where the methoxyacetate portion is tailored to control the drug's release profile.

Integration into Flow Chemistry and Continuous Synthesis Platforms

The transition from batch manufacturing to continuous flow synthesis represents a major technological shift in chemical production, offering enhanced safety, efficiency, and control. The synthesis and application of a reactive intermediate like this compound are particularly well-suited for this technology.

Flow chemistry platforms allow for the precise control of reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities compared to batch processes. vapourtec.com For reactions involving potentially unstable intermediates or hazardous reagents, continuous flow offers significant safety benefits by minimizing the volume of reactive material present at any given moment. nih.gov The synthesis of functionalized esters has been successfully demonstrated in various flow systems, highlighting the maturity of this technology for compounds of this class. researchgate.netacs.org

Future research will likely focus on developing a dedicated continuous process for this compound. Such a system could enable its on-demand generation and immediate use in a subsequent "telescoped" reaction step, avoiding the need for isolation and storage of the reactive intermediate. acs.org This approach not only improves safety and efficiency but also facilitates scalability, allowing for seamless transition from laboratory-scale research to industrial-scale production.

Interdisciplinary Research Incorporating this compound as a Building Block

The unique bifunctional nature of this compound makes it an attractive building block for creating advanced materials and complex molecules in interdisciplinary fields. Its ability to act as a linker or precursor that introduces specific chemical functionality is of high value in materials science and polymer chemistry.

In polymer chemistry, this compound can be used to synthesize functional polymers. klinger-lab.de For example, it could be used as a functional initiator in controlled radical polymerization to produce polymers with a defined end-group, or it could be grafted onto existing polymer backbones to introduce pendant methoxyacetate groups. These groups could then be used to tune the material's properties, such as solubility or biodegradability, or serve as attachment points for other molecules. The precise arrangement of such building blocks is critical to defining the final properties of a material. scitechdaily.comrsc.org

In materials science, the compound could be used for the surface functionalization of substrates like nanoparticles or silicon wafers. ox.ac.uk By anchoring the molecule to a surface via its chloromethyl group, a layer of methoxyacetate moieties can be introduced, altering the surface's chemical and physical properties, such as wettability or biocompatibility. This has potential applications in the development of new biomaterials for tissue engineering or specialized coatings for electronic devices. mdpi.com The convergence of chemistry with materials science, nanotechnology, and biology will continue to create new opportunities for versatile building blocks like this compound. wikipedia.org

Q & A

Q. What are the recommended synthesis routes for Chloromethyl 2-methoxyacetate, and how can reaction conditions be optimized for yield?

this compound can be synthesized via nucleophilic substitution between methyl chloroacetate and a methoxy-containing nucleophile (e.g., 2-methoxyethanol) under controlled conditions. Optimization involves:

  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
  • Temperature control : Maintain 40–60°C to balance reactivity and byproduct formation .
  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilicity . Yield monitoring via gas chromatography (GC) or NMR is advised to track intermediate formation.

Q. What safety precautions are critical when handling this compound in laboratory settings?

Key precautions include:

  • Personal protective equipment (PPE) : Chemical-resistant gloves (tested per EN 374), goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .
  • First aid : Immediate flushing of eyes (15 minutes with water) and skin decontamination with soap/water .
  • Storage : Keep in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR data often arise from solvent effects or impurities. Methodological approaches include:

  • Standardized conditions : Use deuterated solvents (e.g., CDCl₃) and calibrate instruments with internal standards (e.g., TMS) .
  • X-ray crystallography : Resolve structural ambiguities by analyzing single-crystal diffraction data (e.g., C–H···π interactions in packing motifs) .
  • Cross-validation : Compare with high-purity reference samples synthesized via confirmed routes .

Q. What strategies are effective in minimizing hydrolysis of this compound during experimental procedures?

Hydrolysis can be mitigated by:

  • Anhydrous conditions : Use molecular sieves or inert atmospheres (argon/nitrogen) during reactions .
  • Low-temperature storage : Store at –20°C to slow degradation .
  • Stabilizing additives : Introduce radical scavengers (e.g., BHT) to inhibit autocatalytic decomposition . Monitor hydrolytic stability via pH-sensitive probes or LC-MS to detect carboxylic acid byproducts .

Q. What mechanistic insights support the nucleophilic substitution in the synthesis of this compound?

The reaction proceeds via an SN2 mechanism , characterized by:

  • Leaving group ability : Chloride’s high electronegativity facilitates displacement .
  • Solvent effects : Polar aprotic solvents stabilize transition states without participating in side reactions .
  • Kinetic studies : Pseudo-first-order kinetics under excess methoxy nucleophile confirm bimolecular dependence . Computational modeling (DFT) can further validate transition-state geometries and activation energies .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the thermal stability of this compound?

A robust experimental framework includes:

  • Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures and exothermic peaks .
  • Isothermal studies : Monitor degradation at 25–60°C over 24–72 hours, analyzing aliquots via GC .
  • Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

High-sensitivity methods include:

  • GC-MS with headspace sampling : Detect volatile impurities (e.g., residual solvents) .
  • HPLC-UV/ELSD : Separate non-volatile byproducts (e.g., dimeric esters) using C18 columns and acetonitrile/water gradients .
  • ICP-OES : Screen for heavy metal catalysts (e.g., Pd, Ni) at ppm levels .

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